molecular formula C12H16O7 B1611667 Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate CAS No. 80269-67-6

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Cat. No. B1611667
CAS RN: 80269-67-6
M. Wt: 272.25 g/mol
InChI Key: VNMXZSWOKNCHAM-UHFFFAOYSA-N
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Description

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is a chemical compound with the CAS Number: 80269-67-6. It has a molecular weight of 272.251. The IUPAC name for this compound is trimethyl 4-oxo-1,1,3-cyclohexanetricarboxylate1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate from the web search results.



Molecular Structure Analysis

The InChI code for Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is 1S/C12H16O7/c1-17-9(14)7-6-12(10(15)18-2,11(16)19-3)5-4-8(7)13/h7H,4-6H2,1-3H31. This code represents the molecular structure of the compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate are not available in the web search results.


Scientific Research Applications

Stereochemistry and Conformation Analysis

  • Stereochemical Properties : Trimethyl 1-methylcyclohexane-1,2,3-tricarboxylate, closely related to the compound , has been studied for its stereochemistry. Isomers of this compound show different reactivities, such as varied methylation capabilities, due to their stereochemical configurations. This suggests the potential significance of stereochemistry in related compounds like Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (Balasubrahmanyam & Balasubramanian, 1970).

Chemical Synthesis and Polymerization

  • Synthesis of Cyclohexane Derivatives : Research on cyclohexane derivatives, which are structurally related to Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, shows the complexity and diversity of possible synthesis routes. These studies contribute to the understanding of regiospecificity and stereoselectivity in chemical synthesis (Balasubrahmanyam & Balasubramanian, 1973).
  • Polymerization Studies : Trimethyl bicyclobutane-1,2,2-tricarboxylate, a compound with some structural similarities, has been synthesized and polymerized. Such studies provide insights into polymerization processes which could be relevant for the synthesis of polymers derived from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (Hall & Fischer, 1977).

Application in Fuel Synthesis

  • Renewable High-Density Fuel : Isomers of cyclohexane, closely related to Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, have been synthesized and considered for use as renewable high-density fuels. This suggests potential applications of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate or its derivatives in fuel synthesis (Wang et al., 2017).

Advanced Material Synthesis

  • Intermetal Dielectrics : Research involving trimethylsilane, a compound related in structure to Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, has been conducted for the synthesis of dielectric thin films. This indicates potential for the compound in advanced material synthesis, particularly in the field of electronics (Loboda, 1999).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate from the web search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific resources or databases dedicated to chemical information.


properties

IUPAC Name

trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-17-9(14)7-6-12(10(15)18-2,11(16)19-3)5-4-8(7)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXZSWOKNCHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCC1=O)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549331
Record name Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

CAS RN

80269-67-6
Record name Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OZ Pereira, TH Chan - The Journal of Organic Chemistry, 1994 - ACS Publications
A testament to the importance of this structural type in nature, is perhaps the variety and abundance of annulation/cyclization strategies developed toward its synthesis. In addition to the …
Number of citations: 17 pubs.acs.org

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